

# Application Notes & Protocols: Leveraging 4-Bromopyridine Hydrobromide in Modern Agrochemical Synthesis

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## Compound of Interest

Compound Name: 4-Bromopyridine Hydrobromide

Cat. No.: B1521883

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**Abstract:** The pyridine heterocycle is a cornerstone of modern agrochemical design, forming the structural backbone of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3] **4-Bromopyridine hydrobromide** has emerged as a critical and versatile building block for the synthesis of these complex active ingredients.[4][5] Its utility stems from the strategic placement of a reactive bromo group on the pyridine ring, which serves as a versatile handle for constructing key carbon-carbon and carbon-heteroatom bonds.[5][6] The hydrobromide salt form enhances the compound's stability and handling properties, making it an ideal precursor for industrial and laboratory-scale synthesis.[5] This guide provides an in-depth analysis of the core chemical principles, field-proven protocols, and expert insights for effectively utilizing **4-bromopyridine hydrobromide** in the development of next-generation crop protection agents.

## Core Concepts: Physicochemical Properties and Safe Handling

**4-Bromopyridine hydrobromide** is a stable, crystalline solid that serves as a convenient source of the reactive 4-bromopyridine moiety.[4][7] Understanding its properties and handling requirements is paramount for safe and successful synthesis.

## Compound Specifications

Property	Value	Source(s)
CAS Number	74129-11-6	[4][8]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrN·HBr	[4]
Molecular Weight	238.91 g/mol	[4]
Appearance	White to off-white crystalline powder	[4][9]
Purity	Typically ≥98-99%	[4][7]
Storage Conditions	Store at 2-8 °C in a dry, well-ventilated place under an inert atmosphere. Protect from moisture.	[4][8][10]

## The Rationale for the Hydrobromide Salt

The free base, 4-bromopyridine, is a liquid that can be less stable and more challenging to handle. The hydrobromide salt form offers significant advantages:

- **Enhanced Stability:** The salt is a solid with a higher melting point and is less susceptible to degradation during storage.[5]
- **Improved Handling:** As a crystalline powder, it is easier to weigh and dispense accurately compared to a liquid free base.[5]
- **Increased Solubility:** The salt form can exhibit improved solubility in certain polar solvents, although for most organic reactions, it must be converted to the free base in situ.[5]

## Critical Safety Protocols

Hazard Profile: **4-Bromopyridine hydrobromide** is classified as toxic.[8][11] Acute toxicity is a primary concern through oral, dermal, and inhalation routes.[8][9]

Mandatory Handling Procedures:

- Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust.[8][10]
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields at all times.[8][9]
- Dispensing: Use caution when transferring the powder to prevent creating airborne dust.[8]
- Waste Disposal: Dispose of contaminated materials and reaction waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[8]

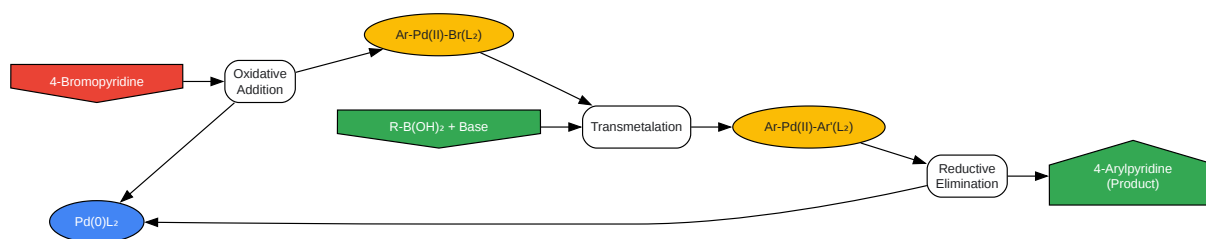
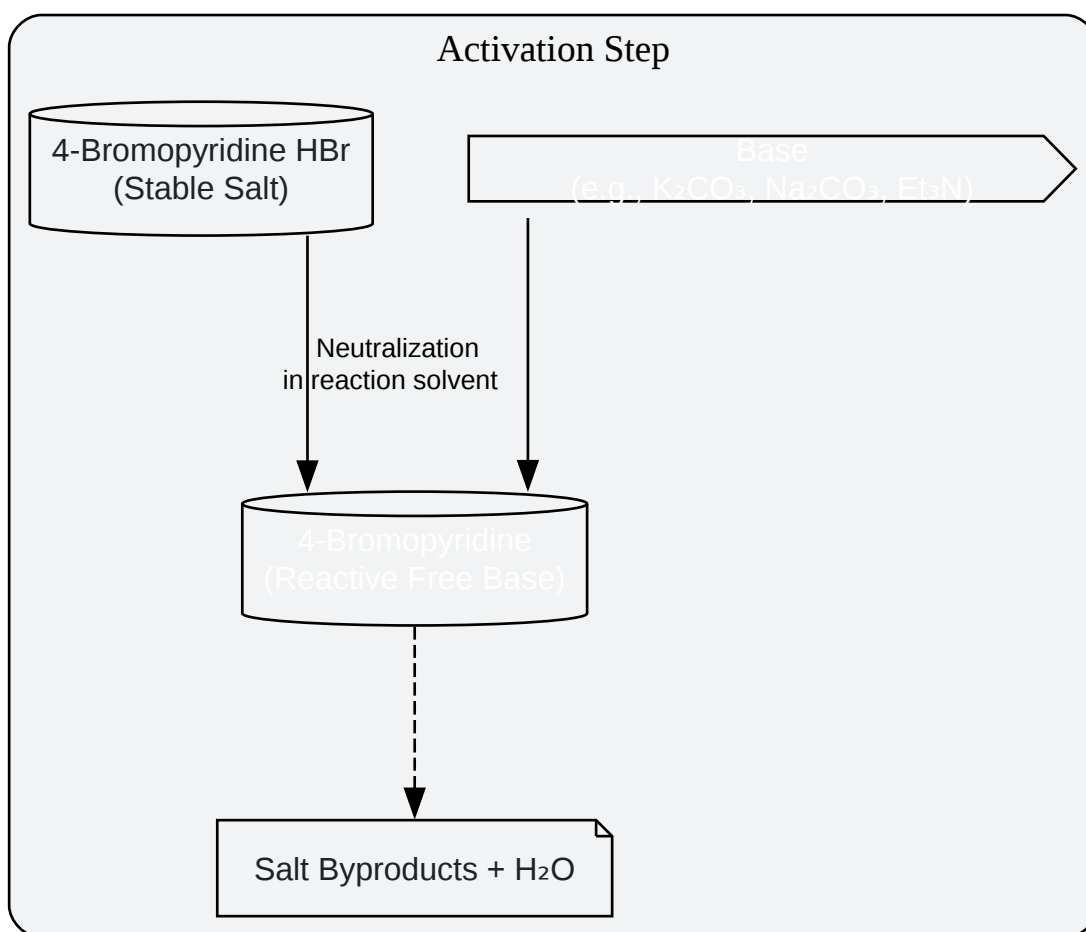
## Foundational Synthetic Principles

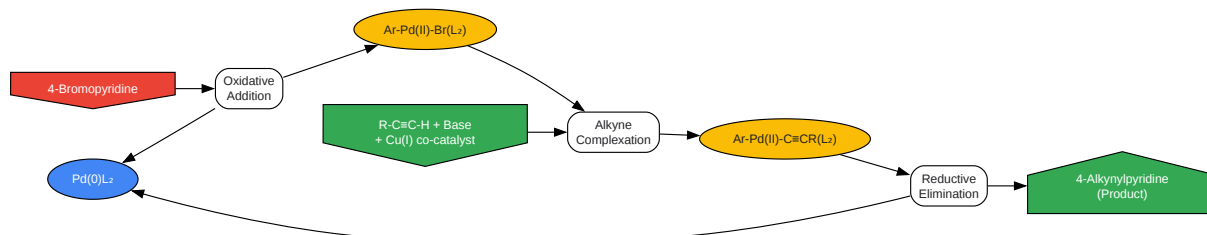
The synthetic power of 4-bromopyridine lies in the reactivity of the C4-bromo substituent. This position is amenable to a variety of powerful cross-coupling reactions that are fundamental to modern organic synthesis.

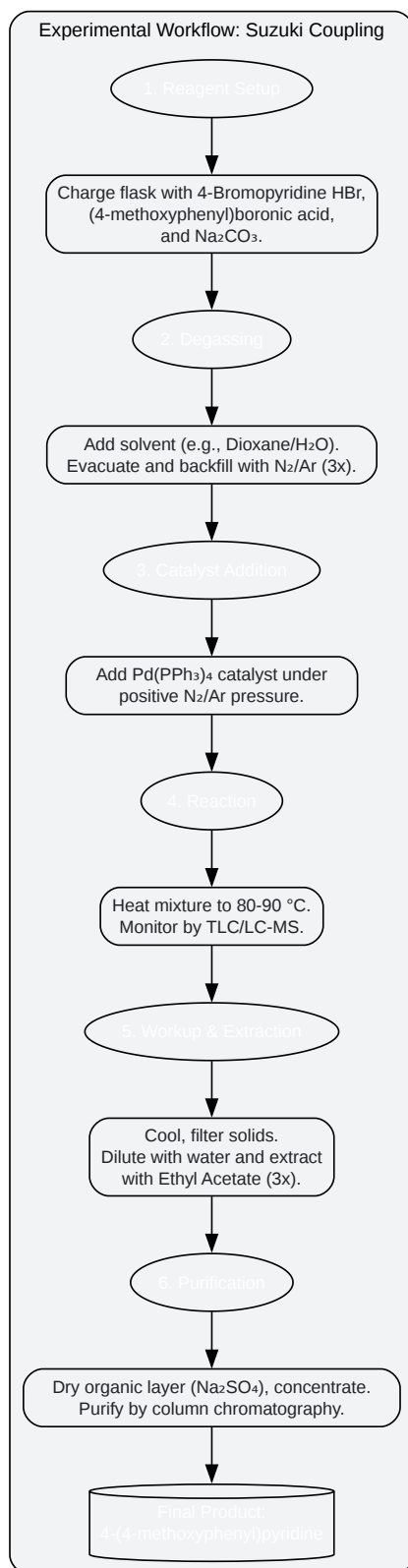
## Reagent Activation: In Situ Free Base Generation

For most cross-coupling reactions, the active nucleophilic partner is the free 4-bromopyridine, not its protonated salt. Therefore, the first step in a typical reaction sequence is the neutralization of the hydrobromide salt with a suitable base.[12][13] This is a critical step; incomplete neutralization will result in low or no conversion.

Causality: Palladium-catalyzed cross-coupling cycles typically begin with the oxidative addition of the catalyst into the carbon-halogen bond of the neutral aryl halide. The presence of the protonated pyridinium salt form can inhibit this elementary step and interfere with the catalytic cycle.







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